molecular formula C10H10FN5O3 B1373890 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine CAS No. 548774-57-8

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

Cat. No.: B1373890
CAS No.: 548774-57-8
M. Wt: 267.22 g/mol
InChI Key: WZJJNRQUYPMQIS-FJFJXFQQSA-N
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Description

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine: is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom and an anhydro sugar moiety. These modifications can significantly alter its biological activity and stability, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the sugar moiety, 2,5-anhydro-beta-D-arabinofuranose.

    Glycosylation: This sugar is then glycosylated with a purine base, specifically 2-fluoro-9H-purin-6-amine, under acidic or basic conditions to form the nucleoside.

    Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and catalyst to improve reaction efficiency.

    Scale-Up Techniques: Using larger reactors and continuous flow processes to produce the compound in bulk.

    Purification: Employing industrial-scale chromatography or crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the purine base or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated purine, while substitution could result in a variety of nucleoside analogs with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine is studied for its interactions with enzymes and nucleic acids. It can serve as a probe to understand the mechanisms of DNA and RNA synthesis and repair.

Medicine

Medically, this compound is investigated for its potential antiviral and anticancer properties. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA function, leading to the inhibition of viral replication or cancer cell proliferation. The fluorine atom enhances its stability and resistance to enzymatic degradation, making it more effective in its biological role.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-9H-purin-6-amine: Lacks the sugar moiety but shares the purine base.

    9-(beta-D-Arabinofuranosyl)-2-fluoro-9H-purin-6-amine: Similar but with a different sugar configuration.

    9-(2,5-Anhydro-beta-D-arabinofuranosyl)-9H-purin-6-amine: Similar but without the fluorine atom.

Uniqueness

The uniqueness of 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine lies in its combined structural features: the anhydro sugar moiety and the fluorine atom. These modifications confer enhanced stability and biological activity, distinguishing it from other nucleoside analogs.

Properties

IUPAC Name

(1R,3R,4S,7R)-3-(6-amino-2-fluoropurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6-5(17)3(19-9)1-18-6/h2-3,5-6,9,17H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJJNRQUYPMQIS-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=NC4=C(N=C(N=C43)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](O1)[C@@H](O2)N3C=NC4=C(N=C(N=C43)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203367
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548774-57-8
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,5-Anhydro-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2,5-ANHYDRO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR21931AA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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